Tert-butyl (3-(cyanomethoxy)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3-(cyanomethoxy)phenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a cyanomethoxy group, and a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(cyanomethoxy)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(cyanomethoxy)phenyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-(cyanomethoxy)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Tert-butyl (3-(cyanomethoxy)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl (3-(cyanomethoxy)phenyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate linkage can be cleaved under acidic or basic conditions, releasing the free amine . The molecular targets and pathways involved include interactions with enzymes and proteins that recognize the carbamate structure .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate used for similar protecting group applications.
Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Another carbamate with a different substitution pattern, used for chemoselective reactions.
Tert-butyl 3-(aminomethyl)phenylcarbamate: A related compound with an aminomethyl group instead of a cyanomethoxy group.
Uniqueness
Tert-butyl (3-(cyanomethoxy)phenyl)carbamate is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of the cyanomethoxy group offers additional functionalization possibilities compared to simpler carbamates .
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
tert-butyl N-[3-(cyanomethoxy)phenyl]carbamate |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(16)15-10-5-4-6-11(9-10)17-8-7-14/h4-6,9H,8H2,1-3H3,(H,15,16) |
InChI Key |
KUOSPAFSALCXPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.